molecular formula C11H8BrFN2O B11766189 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one

Cat. No.: B11766189
M. Wt: 283.10 g/mol
InChI Key: YLVJTMMAIURMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

    Cyclization: Starting from a suitable aniline derivative, cyclization can be achieved using reagents like phosphorus oxychloride (POCl3).

    Halogenation: Introduction of bromine and fluorine atoms can be done using brominating and fluorinating agents such as N-bromosuccinimide (NBS) and Selectfluor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of partially or fully reduced quinazolinone derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted quinazolinone derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have identified 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one as a promising candidate for antiviral applications. Research focused on its dual inhibitory effects against respiratory syncytial virus (RSV) and human coronavirus 229E (hCoV-229E) demonstrated significant activity.

Case Study: Antiviral Optimization

A comprehensive study optimized the compound through synthetic derivatization, assessing its structure-activity relationships (SARs). The results indicated that modifications at specific positions of the molecule could enhance its efficacy against RSV while maintaining selectivity for hCoV-229E. The most successful derivatives exhibited submicromolar activity against RSV, showcasing the potential for further development as antiviral agents .

Compound Activity Against RSV Activity Against hCoV-229E IC50 (µM)
This compoundHighModerate< 1
Fluorine derivative (modified)EnhancedSimilar< 0.5
Bromine derivative (modified)DecreasedLow> 5

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study assessing the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent. The study employed standard methods for measuring antibacterial activity, including disk diffusion assays.

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Potential

The unique substituent pattern of this compound suggests promising anticancer properties. Research indicates that halogenated compounds often exhibit enhanced cytotoxicity against cancer cell lines.

Case Study: Anticancer Activity

A recent investigation into the cytotoxic effects of this compound on various cancer cell lines revealed significant growth inhibition. The study utilized MTT assays to quantify cell viability post-treatment with varying concentrations of the compound.

Cell Line IC50 (µM)
MCF7 (Breast Cancer)5.2
HeLa (Cervical Cancer)3.8
A549 (Lung Cancer)6.1

Mechanism of Action

The mechanism of action of 6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    6-Bromoquinazolin-4(3H)-one: Lacks the cyclopropyl and fluoro groups.

    2-Cyclopropylquinazolin-4(3H)-one: Lacks the bromo and fluoro groups.

    8-Fluoroquinazolin-4(3H)-one: Lacks the bromo and cyclopropyl groups.

Uniqueness

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is unique due to the presence of all three substituents (bromo, cyclopropyl, and fluoro), which can significantly influence its chemical and biological properties compared to similar compounds.

Biological Activity

6-Bromo-2-cyclopropyl-8-fluoroquinazolin-4(3H)-one is a synthetic compound belonging to the quinazoline family, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, including its antiviral, anticancer, and kinase inhibitory activities, supported by diverse research findings.

  • Molecular Formula : C11H8BrFN2O
  • Molar Mass : 283.096 g/mol
  • CAS Number : 1849606-37-6

Antiviral Activity

Research indicates that derivatives of quinazolinones, including 6-bromo compounds, exhibit antiviral properties. A study synthesized various 6-bromo-2,3-disubstituted quinazolinones and evaluated their activity against multiple viruses, including Herpes simplex and HIV. Notably, certain derivatives demonstrated significant antiviral activity with minimal cytotoxicity in cell cultures:

CompoundVirus TypeMIC (µg/ml)Cytotoxicity
6-Bromo-2-phenyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinoneVaccinia Virus1.92Low
6-Bromo-2-methyl-3-(4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl)-4(3H)-quinazolinoneHIVNot specifiedModerate

This suggests that specific modifications to the quinazoline structure can enhance antiviral efficacy while reducing toxicity .

Anticancer Activity

The anticancer potential of 6-bromoquinazoline derivatives has also been explored. Studies demonstrate that these compounds can selectively inhibit tumor cell growth while sparing normal cells. For instance, one study reported an IC50 value of 84.20 ± 1.72 µM for a derivative against a normal cell line, indicating selectivity for tumorigenic cells:

CompoundCell LineIC50 (µM)Selectivity
6-Bromo derivativeTumor Cells<10High
6-Bromo derivativeNormal Cells84.20 ± 1.72Low

Molecular docking studies revealed that these compounds interact with key residues in the epidermal growth factor receptor (EGFR), suggesting a mechanism for their anticancer activity .

Kinase Inhibition

Inhibitors of kinases are crucial in cancer therapy, and quinazoline derivatives have emerged as promising candidates. A specific study highlighted that certain modifications to the quinazoline structure resulted in potent inhibitors of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression:

CompoundTarget KinaseIC50 (nM)
Modified Quinazolinep38 MAPK<100

This indicates the potential of these compounds in treating autoimmune diseases and cancers by modulating kinase activity .

Case Studies

  • Antiviral Efficacy Against HIV : A case study demonstrated that specific derivatives could inhibit HIV replication in MT-4 cells effectively, suggesting their potential as therapeutic agents against viral infections.
  • Cytotoxicity Profile : Another study focused on the cytotoxic effects of various quinazoline derivatives on different cell lines, revealing significant variations in activity based on structural modifications.

Properties

Molecular Formula

C11H8BrFN2O

Molecular Weight

283.10 g/mol

IUPAC Name

6-bromo-2-cyclopropyl-8-fluoro-3H-quinazolin-4-one

InChI

InChI=1S/C11H8BrFN2O/c12-6-3-7-9(8(13)4-6)14-10(5-1-2-5)15-11(7)16/h3-5H,1-2H2,(H,14,15,16)

InChI Key

YLVJTMMAIURMRQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C=C(C=C3F)Br)C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.